N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is an organic compound with a complex structure, characterized by the presence of a cyclohexene ring, an ethyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves the reaction of 2-(4-ethylphenoxy)acetic acid with 2-(1-cyclohexen-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Halogenated phenoxyacetamides
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is unique due to its specific structural features, such as the ethyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-15-8-10-17(11-9-15)21-14-18(20)19-13-12-16-6-4-3-5-7-16/h6,8-11H,2-5,7,12-14H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHVAOBXGGSUBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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